molecular formula C12H3Cl5O B3066554 1,2,3,4,6-Pentachlorodibenzofuran CAS No. 83704-47-6

1,2,3,4,6-Pentachlorodibenzofuran

Cat. No. B3066554
CAS RN: 83704-47-6
M. Wt: 340.4 g/mol
InChI Key: LIQJBAPSLUZUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,6-Pentachlorodibenzofuran belongs to the class of organic compounds known as polychlorinated dibenzofurans . These are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Synthesis Analysis

Most Chlorinated Dibenzofurans (CDFs) are produced as unwanted impurities of certain products and processes utilizing chlorinated compounds . The synthesis of these compounds is not typically carried out intentionally, but they can be formed as by-products in various industrial processes .


Molecular Structure Analysis

The molecular formula of 1,2,3,4,6-Pentachlorodibenzofuran is C12H3Cl5O . The average molecular mass is 340.417 g/mol and the monoisotopic mass is 337.863 g/mol . The IUPAC name is 3,4,5,6,10-pentachloro-8-oxatricyclo [7.4.0.0²,⁷]trideca-1 (13),2,4,6,9,11-hexaene .


Chemical Reactions Analysis

1,2,3,4,6-Pentachlorodibenzofuran is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .


Physical And Chemical Properties Analysis

1,2,3,4,6-Pentachlorodibenzofuran is a solid . It is insoluble in water . The flash point data for this compound are not available, but it is probably combustible .

Scientific Research Applications

Cytochrome P-450 Interactions

Studies have shown that 1,2,3,4,6-Pentachlorodibenzofuran (PenCDF) interacts with cytochrome P-450 isozymes. In one study, three forms of cytochrome P-450 isozymes were purified from PenCDF-treated rat liver microsomes, indicating that cytochrome P-450, particularly P-448 H, functions as a storage site of PenCDF in the rat liver (Kuroki, Koga, & Yoshimura, 1986).

Toxicological Studies in Animals

Toxicity studies have been conducted on PenCDF in various animal models. For instance, long-term effects of PenCDF on hepatic enzyme inducing activity and binding to cytosolic receptor protein were examined in inbred strains of mice (Nagayama et al., 1985). Another study evaluated the distribution and elimination of PenCDF in rats, comparing it with other dibenzofurans and highlighting the metabolism and excretion pathways (Brewster & Birnbaum, 1988).

Mechanism of Action

1,2,3,4,6-Pentachlorodibenzofuran significantly increases aryl hydrocarbon hydroxylase (AHH) activity . It is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons .

Safety and Hazards

1,2,3,4,6-Pentachlorodibenzofuran is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Polychlorinated dibenzofurans (PCDFs) are known persistent organic pollutants (POP), classified among the dirty dozen in the Stockholm Convention on Persistent Organic Pollutants . Future research will likely focus on understanding the environmental impact of these compounds and developing methods to mitigate their effects .

properties

IUPAC Name

1,2,3,4,6-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-5-3-1-2-4-6-7(14)8(15)9(16)10(17)12(6)18-11(4)5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJBAPSLUZUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232560
Record name 1,2,3,4,6-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6-Pentachlorodibenzofuran

CAS RN

83704-47-6
Record name 1,2,3,4,6-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX0M6738NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,6-Pentachlorodibenzofuran
Reactant of Route 2
1,2,3,4,6-Pentachlorodibenzofuran
Reactant of Route 3
1,2,3,4,6-Pentachlorodibenzofuran
Reactant of Route 4
1,2,3,4,6-Pentachlorodibenzofuran
Reactant of Route 5
1,2,3,4,6-Pentachlorodibenzofuran
Reactant of Route 6
1,2,3,4,6-Pentachlorodibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.